N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a hybrid molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via glycinamide to a 4-oxoquinazolin-3(4H)-yl acetyl group. The 1,4-benzodioxin scaffold is notable for its presence in bioactive compounds, including anti-inflammatory and antimicrobial agents .
Properties
Molecular Formula |
C20H18N4O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C20H18N4O5/c25-18(23-13-5-6-16-17(9-13)29-8-7-28-16)10-21-19(26)11-24-12-22-15-4-2-1-3-14(15)20(24)27/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,25) |
InChI Key |
XKFDKZUVPMWKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Catechol Derivatives
Method :
-
Catechol derivatives are reacted with ethylene oxide or epichlorohydrin under acidic conditions to form the 1,4-benzodioxane ring.
-
Subsequent nitration and reduction yield the 6-amino derivative.
Reaction Conditions :
Synthesis of the Quinazolin-4(3H)-one Acetyl Moiety
The 4-oxoquinazolin-3(4H)-yl acetic acid component is synthesized via cyclization strategies:
Anthranilic Acid-Based Cyclization
Method :
-
Anthranilic acid reacts with formamide or acetic anhydride to form 4(3H)-quinazolinone.
-
Acetic acid side chains are introduced via alkylation with bromoacetic acid or its esters.
Reaction Conditions :
Metal-Catalyzed Oxidative Annulation
Method :
-
2-Aminobenzyl alcohol reacts with amines in the presence of Fe or Co catalysts to form quinazolinones.
Reaction Conditions :
Coupling Strategies for Final Assembly
The glycinamide linker connects the 1,4-benzodioxin-6-amine and quinazolinone-acetyl groups via amide bond formation:
Stepwise Amide Coupling
Method :
-
Glycinamide Preparation :
-
N-Acylation :
-
Final Coupling :
Reaction Conditions :
One-Pot Tandem Reaction
Method :
-
A Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) assembles the glycinamide and quinazolinone moieties simultaneously.
Reaction Conditions :
Optimization and Challenges
Regioselectivity in Cyclization
Protecting Group Strategies
Scalability
Comparative Analysis of Methods
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that compounds with similar structural motifs exhibit potent anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. For example, quinazoline derivatives have been known to target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This compound may similarly inhibit EGFR or related pathways, offering a potential therapeutic avenue for cancer treatment.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of benzodioxin compounds showed promising anti-tumor activity in vitro and in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation. The specific effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide require further investigation but are hypothesized to be similar due to structural similarities.
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds that combine benzodioxin and quinazoline structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This could be particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
Research Findings
Recent studies have shown that similar compounds can reduce oxidative stress markers and improve cognitive function in animal models of neurodegenerative diseases. The potential for this compound to exhibit such effects could position it as a candidate for further development in the treatment of neurodegenerative disorders.
Antimicrobial Properties
The compound may also possess antimicrobial activity against various pathogens. The presence of both benzodioxin and quinazoline moieties suggests potential interactions with microbial enzymes or receptors.
Evidence from Similar Compounds
Research into related compounds has shown that they can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. Investigating the antimicrobial properties of this compound could lead to novel treatments for resistant strains of bacteria.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Variations in substituents on the benzodioxin or quinazoline rings can significantly alter biological activity.
Data Table: Structure–Activity Relationships
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin Moieties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Structure: Simplifies the target compound by replacing the glycinamide and quinazolinone groups with an acetamide.
Sulfonamide Derivatives (e.g., Compounds 5c and 5e)
- Structure : Benzodioxin linked to sulfonamide groups with alkyl/aralkyl chains.
- Activity : Exhibited lipoxygenase inhibition (5c: IC₅₀ = 23.4 µM; 5e: IC₅₀ = 19.8 µM), comparable to the standard Baicalein .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : Carboxylic acid derivative of benzodioxin.
- Activity : Anti-inflammatory activity (ED₅₀ = 25 mg/kg) in a carrageenan-induced rat paw edema model, comparable to Ibuprofen .
- Key Difference : The carboxylic acid group may limit blood-brain barrier penetration, whereas the target compound’s glycinamide could enhance central nervous system (CNS) targeting.
Analogues with Quinazolinone or Heterocyclic Moieties
Quinazolinone-Based Derivatives
- Structure: Quinazolinone is a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors).
- Activity: While specific data for the target compound is unavailable, related 4-oxoquinazolinones show IC₅₀ values in the nanomolar range for kinase inhibition .
- Key Advantage: The target compound’s quinazolinone group may confer dual anti-inflammatory and anticancer properties, unlike simpler benzodioxin derivatives.
Thieno[2,3-d]pyrimidin-4-yl Derivatives
- Structure: Benzodioxin linked to thienopyrimidine via acetamide (e.g., Compound in ).
- Key Difference: The thienopyrimidine scaffold may offer distinct electronic properties compared to quinazolinone, altering target selectivity.
Functional Comparison Table
Research Findings and Implications
- Synthetic Flexibility : The benzodioxin-6-amine scaffold is highly amenable to functionalization, as seen in sulfonamides, acetamides, and glycinamides .
- Activity Trends: Lipophilicity vs. Solubility: Sulfonamides (e.g., 5c, 7l) exhibit higher lipophilicity, favoring membrane penetration but risking solubility issues. The glycinamide linker in the target compound may balance these properties .
- Unresolved Questions : Specific biological data for the target compound is lacking. Comparative studies with analogues (e.g., IC₅₀ assays against kinases or inflammation models) are needed to validate its hypothesized advantages.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acylating agents to form the desired glycinamide structure. The general synthetic pathway can be summarized as follows:
-
Starting Materials :
- 2,3-dihydrobenzo[1,4]dioxin-6-amine
- Acetylating agent (e.g., acetic anhydride)
- Quinazoline derivatives
-
Reaction Conditions :
- Conducted under basic conditions (e.g., using NaHCO₃) to facilitate acylation.
- Reaction monitored via Thin Layer Chromatography (TLC).
-
Purification :
- Crystallization or chromatography used to isolate the final product.
Enzyme Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on key enzymes related to metabolic disorders and neurodegenerative diseases:
- α-Glucosidase and Acetylcholinesterase Inhibition : The compound has shown promising results as a dual inhibitor of α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. In vitro assays demonstrated significant inhibition rates compared to standard drugs such as acarbose and donepezil .
Antioxidant Activity
The compound's ability to scavenge free radicals was evaluated using DPPH and nitric oxide assays. Results indicated moderate antioxidant activity, suggesting potential protective effects against oxidative stress-related conditions .
Cytotoxicity and Antitumor Activity
Preliminary assessments on various cancer cell lines (e.g., A549 lung cancer cells) revealed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide exhibited selective cytotoxicity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (lung cancer) | 6.75 ± 0.19 | Antitumor |
| MRC-5 (normal fibroblast) | >50 | Non-toxic |
These findings suggest that while the compound is effective against certain tumor cells, it shows low toxicity towards normal cells .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide:
- Diabetes Management : A study evaluating a series of benzodioxin derivatives showed that compounds with structural similarities exhibited significant reductions in blood glucose levels in diabetic rat models .
- Neuroprotection : Research indicated that compounds targeting acetylcholinesterase could improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves coupling reactions between the benzodioxin amine moiety and the quinazolinone-acetyl group under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10). Spectral techniques like IR and ¹H-NMR, alongside elemental analysis (CHN), are critical for structural validation .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
IR spectroscopy identifies functional groups (e.g., amide bonds), while ¹H-NMR confirms proton environments (e.g., aromatic protons in the benzodioxin ring). Elemental analysis (CHN) ensures stoichiometric accuracy .
Q. What safety protocols should be followed when handling this compound?
Use personal protective equipment (PPE), ensure adequate ventilation, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in sealed containers at 2–8°C .
Q. How is the purity of the compound assessed during synthesis?
Chromatographic methods (e.g., HPLC) combined with melting point analysis and spectral consistency checks (e.g., absence of extraneous NMR peaks) are standard for purity evaluation .
Advanced Research Questions
Q. How can researchers optimize the yield of the coupling reaction between the benzodioxin and quinazolinone moieties?
Systematic optimization of reaction parameters—such as pH (9–10), temperature (room temperature vs. reflux), and stoichiometric ratios—can enhance yields. Catalytic additives (e.g., phase-transfer catalysts) may also improve efficiency .
Q. What methodological approaches resolve contradictions in enzyme inhibition data?
Combine dose-response assays with in silico docking studies to validate target binding. For example, molecular dynamics simulations can clarify discrepancies between in vitro inhibition and theoretical binding affinities .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Use quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., acetylcholinesterase). Prioritize derivatives with optimized binding energies and pharmacokinetic properties .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Employ orthogonal assays (e.g., cellular thermal shift assays, CRISPR-mediated gene knockout) to confirm target engagement. Cross-validate results using isotopic labeling or fluorescence-based tracking in live-cell imaging .
Q. How can researchers integrate theoretical frameworks into experimental design for enzyme inhibition studies?
Align hypotheses with established biochemical theories (e.g., transition-state analog design for enzyme inhibitors). Use conceptual frameworks like structure-based drug design to prioritize synthetic targets and interpret dose-response anomalies .
Q. What methodologies address solubility challenges in pharmacological assays?
Optimize solvent systems (e.g., DMSO/PBS mixtures) or employ prodrug strategies (e.g., esterification of polar groups). Dynamic light scattering (DLS) can monitor aggregation states under assay conditions .
Methodological Notes
- Data Contradiction Analysis : Cross-reference in vitro results with computational predictions and orthogonal assays to identify assay-specific artifacts (e.g., compound aggregation in enzymatic assays) .
- Experimental Design : Incorporate factorial design (e.g., Taguchi methods) to evaluate multiple variables (pH, temperature, catalysts) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
